molecular formula C18H18O6 B592953 7-O-Methyleucomol CAS No. 17934-15-5

7-O-Methyleucomol

Cat. No.: B592953
CAS No.: 17934-15-5
M. Wt: 330.336
InChI Key: LZSFFWMTNAFHNX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-Methyleucomol: is a naturally occurring bioactive molecule belonging to the flavonoid class of compounds. It is characterized by a methoxy group attached to the seventh oxygen atom of the eucomol structure. This compound is known for its yellow crystalline solid form and exhibits significant antioxidant activity. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Safety and Hazards

The safety data sheet for 7-O-Methyleucomol suggests that it should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It is recommended to wash thoroughly after handling and remove contaminated clothing .

Mechanism of Action

Target of Action

7-O-Methyleucomol is a natural bioactive molecule belonging to the class of flavonoids It has been found to exhibit immunosuppressive effects .

Mode of Action

The mode of action of this compound involves its interaction with the immune system. It has been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) and significantly reduce the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated PBMC . These cytokines play a crucial role in the immune response, and their inhibition suggests that this compound may exert its effects by modulating immune function .

Biochemical Pathways

Given its immunosuppressive effects, it can be inferred that it likely impacts the pathways involved in immune cell activation and cytokine production .

Pharmacokinetics

As a flavonoid, it is expected to have certain common characteristics of this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune function. It inhibits the proliferation of PBMC and reduces the production of key cytokines IL-2 and IFN-γ . These effects suggest that this compound may have potential therapeutic applications in conditions where immune modulation is beneficial.

Action Environment

Like other bioactive compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-O-Methyleucomol can be synthesized through organic chemical reactions. One common method involves the methylation of eucomol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources or by chemical synthesis. Natural extraction involves isolating the compound from plants such as Eucomis bicolor. Chemical synthesis, on the other hand, involves the methylation of eucomol as described above. The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions: 7-O-Methyleucomol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products:

Comparison with Similar Compounds

    Eucomol: The parent compound without the methoxy group.

    7-O-Methyleriodictyol: Another flavonoid with similar structural features.

    Sterubin: A related compound with similar bioactive properties.

Uniqueness: 7-O-Methyleucomol is unique due to its specific methoxy substitution at the seventh position, which enhances its antioxidant activity compared to its parent compound, eucomol. This structural modification also influences its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFFWMTNAFHNX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the natural sources of 7-O-Methyleucomol?

A1: this compound has been isolated from the bulbs of Eucomis bicolor [] and Ornithogalum caudatum []. In Eucomis bicolor, it was found specifically in the waxy material between the bulb leaves [].

Q2: What are the structural characteristics of this compound?

A2: While the provided abstracts don't explicitly mention the molecular formula or weight of this compound, they highlight that its structure was elucidated using spectroscopic data and chemical evidence [, ]. The studies compared the compound with known compounds to confirm its identity. For detailed spectroscopic data, one would need to refer to the complete research articles, which may include techniques like NMR and mass spectrometry.

Q3: Are there any other naturally occurring derivatives of this compound?

A3: Yes, research indicates the presence of at least three glycosylated derivatives of this compound in Ornithogalum caudatum:

  • (-)-7-O-Methyleucomol 5-O-beta-D-glucopyranoside []
  • (-)-7-O-Methyleucomol 5-O-beta-rutinoside []
  • (-)-7-O-Methyleucomol 5-O-beta-neohesperidoside []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.